
N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Overview
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core linked to a piperidine ring and substituted with a 3-fluorophenyl group. The 1,2,4-oxadiazole ring is a key pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the piperidine scaffold contributes conformational flexibility and basicity.
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring and an oxadiazole moiety. The general formula is represented as:
This structure is significant because the incorporation of the 1,2,4-oxadiazole ring has been associated with various biological activities, particularly anticancer properties.
Research indicates that compounds containing the oxadiazole scaffold exhibit multiple mechanisms of action against cancer cells. These include:
- Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Some studies have shown that oxadiazole derivatives can increase the expression of pro-apoptotic factors like p53 and activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at various phases, particularly G0/G1, which prevents cancer cell proliferation .
In Vitro Studies
A range of in vitro studies has been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. Key findings include:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.65 | Apoptosis via p53 activation |
HeLa (Cervical) | 2.41 | Cell cycle arrest at G0/G1 phase |
PANC-1 (Pancreatic) | 0.75 | Inhibition of thymidylate synthase |
The IC50 values indicate that the compound exhibits significant cytotoxicity, comparable to established anticancer drugs like Tamoxifen .
In Vivo Studies
While in vitro studies provide insight into the potential efficacy of the compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies have suggested that administration of the compound leads to reduced tumor growth in xenograft models. Further research is required to elucidate pharmacokinetics and toxicity profiles.
Structure-Activity Relationship (SAR)
The SAR analysis for this compound highlights the importance of specific functional groups:
- Oxadiazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Piperidine Moiety : Influences binding affinity to target enzymes.
- Fluorophenyl Substituent : Enhances lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Piperidine Scaffolds
The compound shares structural similarities with several oxadiazole-containing derivatives:
*Calculated based on formula: C₂₃H₂₅FN₄O₂
Key Observations :
- Substituent Effects: The 3-fluorophenyl group in the target compound may enhance binding to aromatic pockets in enzymes or receptors compared to non-fluorinated analogues (e.g., PSN375963) .
- Piperidine vs. Triazole : Replacement of the triazole ring (as in ) with an oxadiazole-piperidine system (target compound) likely improves metabolic stability due to reduced susceptibility to oxidative degradation .
Pharmacological Profile Comparisons
- mGluR5 Modulation: 5PAM523 () exhibits nanomolar affinity for mGluR5, a CNS target. 327 g/mol for PSN375963) may limit blood-brain barrier penetration .
- Triazole-Based Analogues : Compounds like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () show antimicrobial activity, but the oxadiazole core in the target compound may shift activity toward kinase or protease inhibition .
Physicochemical Properties
Property | Target Compound | 5PAM523 | N-(2,4-Difluorophenyl)-... |
---|---|---|---|
LogP (predicted) | 3.8 | 4.1 | 3.5 |
Hydrogen Bond Acceptors | 5 | 6 | 7 |
Rotatable Bonds | 6 | 5 | 8 |
Implications :
- The target compound’s moderate LogP (3.8) balances lipophilicity and solubility, unlike more polar triazole derivatives (e.g., ) with higher hydrogen-bond acceptors .
- The piperidine ring may confer basicity (pKa ~8.5), facilitating salt formation for improved bioavailability .
Research Findings and Limitations
- Synthetic Challenges : The oxadiazole-piperidine linkage requires multi-step synthesis, including cyclization (e.g., via Hülsgen reaction) and palladium-catalyzed coupling (as in ), which complicates scalability .
- Biological Data Gaps : Direct activity data for the target compound are absent in the provided evidence. Structural parallels to 5PAM523 suggest mGluR5 modulation, but experimental validation is needed .
- Toxicity Risks : The 2,4-dimethylphenyl group (also in mefluidide, ) is associated with hepatotoxicity in some agrochemicals, warranting caution in drug development .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-6-7-20(16(2)12-15)25-21(29)14-28-10-8-17(9-11-28)23-26-22(27-30-23)18-4-3-5-19(24)13-18/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKFNMYCTWJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.